![molecular formula C27H30NOP B3252649 (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline CAS No. 218460-00-5](/img/structure/B3252649.png)
(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline
Overview
Description
(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline, also known as Tol-BINAP, is a chiral ligand that has been widely used in asymmetric catalysis. It was first synthesized in 1993 by Noyori and co-workers and has since been used in various chemical reactions for the production of chiral compounds.
Scientific Research Applications
Catalytic Applications of Oxazoline-Containing Ligands
Oxazoline-containing ligands have been extensively applied in metal-catalyzed enantioselective reactions. These ligands are part of a class that is known for its structural versatility and effectiveness in asymmetric catalysis, which is a key area in synthetic organic chemistry. The review by Connon and colleagues (2021) highlights significant applications of oxazoline-containing ligands reported in literature, focusing on their development and use in catalysis from 2009 to 2018. The study emphasizes the evolution of ligand architecture from mono- to tetra-oxazolines and their impact on catalysis, demonstrating their crucial role in achieving high levels of asymmetric induction in a variety of metal-catalyzed transformations (Connon et al., 2021).
Enzymatic Degradation and Antioxidant Activity
Another aspect of relevance is the enzymatic and antioxidant potential of compounds in the presence of specific ligands or mediators. Ilyasov et al. (2020) discuss the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, commonly used to evaluate antioxidant capacity. The analysis provides insights into how certain ligands or compounds, potentially including oxazoline derivatives, could influence oxidative reactions and antioxidant properties (Ilyasov et al., 2020).
properties
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-bis(2-methylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDWTBOBIGNWSX-RUZDIDTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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